5-Iodo-1H-indazol-3-amine chemical properties and structure
5-Iodo-1H-indazol-3-amine chemical properties and structure
An In-depth Technical Guide to 5-Iodo-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodo-1H-indazol-3-amine is a halogenated derivative of the 3-aminoindazole scaffold, a privileged structure in medicinal chemistry. The indazole core is a bioisostere of indole and is found in numerous biologically active compounds and approved pharmaceuticals.[1] The 3-aminoindazole moiety, in particular, is recognized as an effective "hinge-binding" fragment, crucial for the activity of many kinase inhibitors.[2] This document provides a comprehensive overview of the chemical structure, properties, and plausible synthetic routes for 5-Iodo-1H-indazol-3-amine. While specific experimental data for this compound is limited, this guide consolidates predicted spectroscopic data based on analogous structures and fundamental principles. Furthermore, it discusses the well-established biological context of the 3-aminoindazole scaffold as a kinase inhibitor and outlines relevant experimental protocols for its synthesis and handling.
Chemical Structure and Properties
5-Iodo-1H-indazol-3-amine is characterized by an indazole ring system substituted with an iodine atom at position 5 and an amine group at position 3.
Caption: Chemical Structure of 5-Iodo-1H-indazol-3-amine
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-Iodo-1H-indazol-3-amine |
| CAS Number | 88805-76-9[3] |
| Molecular Formula | C₇H₆IN₃[3] |
| InChI Key | JRGNBDMFXNNOIJ-UHFFFAOYSA-N[4] |
| SMILES | NC1=NNc2cc(I)ccc12 |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 259.05 g/mol [3] |
| Physical Form | Solid (predicted)[4] |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF.[5][6] |
| Melting Point | Not reported. |
| Boiling Point | Not reported. |
Spectroscopic Data (Predicted)
Verified, publicly available spectra for 5-Iodo-1H-indazol-3-amine are limited. The following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.[7][8][9]
¹H NMR Spectroscopy
The predicted ¹H NMR chemical shifts are referenced to TMS in a solvent such as DMSO-d₆, which is commonly used for indazole derivatives to observe the exchangeable NH protons.[7]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |
| NH (Indazole) | ~11.0 - 12.0 | broad singlet | Exchangeable with D₂O. |
| H-4 | ~7.6 - 7.8 | d | |
| H-6 | ~7.3 - 7.5 | dd | |
| H-7 | ~7.1 - 7.3 | d | |
| NH₂ (Amine) | ~5.0 - 6.0 | broad singlet | Exchangeable with D₂O.[10] |
¹³C NMR Spectroscopy
| Carbon Assignment | Predicted δ (ppm) |
| **C-3 (C-NH₂) ** | ~150 - 155 |
| C-3a | ~140 - 145 |
| C-4 | ~125 - 130 |
| C-5 (C-I) | ~85 - 95 |
| C-6 | ~128 - 132 |
| C-7 | ~110 - 115 |
| C-7a | ~120 - 125 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the primary amine and the aromatic indazole ring system.[8][9]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (Doublet) | Asymmetric & Symmetric N-H stretch (Primary Amine)[9] |
| ~3100 | Medium, Broad | N-H stretch (Indazole Ring) |
| 3100 - 3000 | Medium to Weak | Aromatic C-H stretch |
| 1650 - 1580 | Medium to Strong | N-H bend (scissoring) of Primary Amine[8] |
| 1620 - 1450 | Medium to Strong | C=C stretch (Aromatic Ring) |
| 1335 - 1250 | Strong | C-N stretch (Aromatic Amine)[8] |
| 910 - 665 | Broad, Strong | N-H wag (Primary Amine)[8] |
Mass Spectrometry
The mass spectrum is expected to show a prominent molecular ion peak (M⁺). In accordance with the nitrogen rule, the compound's odd molecular weight corresponds to its odd number of nitrogen atoms.[11]
| m/z Value | Assignment |
| ~259 | [M]⁺• (Molecular Ion) |
| ~132 | [M - I]⁺ (Fragment from loss of Iodine) |
Experimental Protocols
Synthesis from 2-Fluoro-5-iodobenzonitrile
A common and effective method for the synthesis of 3-amino-1H-indazoles is the reaction of an ortho-fluorobenzonitrile derivative with hydrazine hydrate.[5][12] This approach is directly applicable for the preparation of 5-Iodo-1H-indazol-3-amine.[12]
Caption: General workflow for the synthesis of 5-Iodo-1H-indazol-3-amine.
Methodology:
-
Reaction Setup: To a solution of 2-Fluoro-5-iodobenzonitrile (1.0 eq) in a suitable high-boiling solvent such as n-butanol or ethylene glycol, add hydrazine hydrate (3.0-5.0 eq).[5]
-
Cyclization: Heat the reaction mixture to reflux (typically 120-140°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within a few hours.
-
Workup: After cooling the reaction mixture to room temperature, a precipitate of the product may form. The solid can be collected by filtration. Alternatively, the reaction mixture can be diluted with water, and the resulting precipitate is filtered, washed with water, and dried.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 5-Iodo-1H-indazol-3-amine.
Biological Activity and Mechanism of Action
While specific biological studies on 5-Iodo-1H-indazol-3-amine are not prominently reported, the 3-aminoindazole scaffold is a cornerstone in the development of kinase inhibitors.[2][13] These compounds typically act as ATP-competitive inhibitors, binding to the hinge region of the kinase's ATP-binding pocket.
The 3-amino group is crucial as it often forms one or two key hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the adenine portion of ATP. The indazole ring itself occupies the hydrophobic pocket where adenine would bind. Substituents on the indazole ring, such as the iodine at the C5 position, extend into other regions of the ATP pocket and can be modified to enhance potency and selectivity for the target kinase.[2] Derivatives of 3-aminoindazole have shown potent inhibitory activity against various kinases, including PLK4 and BCR-ABL.[14][15]
Caption: Binding model of a 3-aminoindazole inhibitor in a kinase ATP pocket.
Safety and Handling
A safety data sheet (SDS) for 5-Iodo-1H-indazol-3-amine is not widely available. The following information is based on the hazard profile of the closely related compound, 5-iodo-1-methyl-1H-indazol-3-amine.[4] Standard laboratory precautions should be taken.
-
Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4]
-
Handling: Use in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 5-Iodo-1-methyl-1H-indazol-3-amine | 1227955-23-8 [sigmaaldrich.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 874-05-5: 1H-Indazol-3-amine | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. 3-AMINO-5-IODO-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
